molecular formula C13H27NO B15266386 N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine

N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B15266386
M. Wt: 213.36 g/mol
InChI Key: DCTZFOJTUJVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybutyl)-3,3-dimethylcyclohexan-1-amine ( 1342639-37-5) is a high-purity chemical compound supplied for research and development purposes. This tertiary amine features a 3,3-dimethylcyclohexane backbone substituted with an N-(4-methoxybutyl) group, giving it a molecular formula of C13H27NO and a molecular weight of 213.36 g/mol . Its structure, which combines a rigid cyclohexyl ring with a flexible methoxybutyl chain, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with specific steric and electronic properties. The defined stereochemistry of the cyclohexane ring and the ether functionality of the side chain can be critical for influencing reactivity and molecular interactions in chiral environments or biological assays. As a building block, it is used in the development of novel compounds for applications in medicinal chemistry, materials science, and catalysis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-13(2)8-6-7-12(11-13)14-9-4-5-10-15-3/h12,14H,4-11H2,1-3H3

InChI Key

DCTZFOJTUJVORJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCCCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 4-methoxybutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chain Length and Lipophilicity

  • 4-Methoxybutyl vs. 3-Ethoxypropyl : The target compound’s longer butyl chain likely increases logP (lipophilicity) compared to the ethoxypropyl analog, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility .
  • 2-Ethoxyethyl: The shorter ethyl chain in this derivative (C₁₂H₂₅NO) suggests lower logP and better solubility, making it more suitable for formulations requiring polar solvents .

Steric and Electronic Effects

  • However, synthetic challenges may explain its discontinued status .
  • Ethoxy vs. Methoxy : Ethoxy groups (e.g., in 3-ethoxypropyl) offer greater steric hindrance and electron-donating capacity than methoxy, possibly altering metabolic pathways or intermolecular interactions .

Pharmacological Implications

hydrochloride) exhibit renin inhibition. This suggests that the target compound’s methoxybutyl group could similarly engage with enzymatic targets, though further validation is required .

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